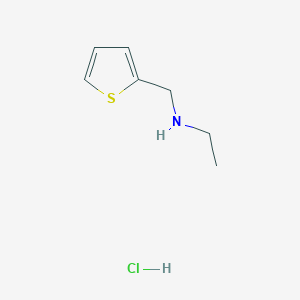

N-(Thiophen-2-ylmethyl)ethanamine hydrochloride

Description

Historical Context and Research Evolution

The development of thiophene-amine conjugates traces its origins to postwar organic chemistry innovations, with early synthetic methods for 2-thiophenemethylamine documented in the Journal of the American Chemical Society as early as 1946. Initial synthesis routes relied on classical amine formation techniques, such as the Leuckart reaction, which provided limited yields and poor stereochemical control. The 2013 Chinese patent CN103288795A marked a turning point by demonstrating efficient oxidation of 2-thiophene ethanol to ethylamine derivatives using PCC (pyridinium chlorochromate) catalysts, achieving 84-95% yields under optimized conditions.

Modern catalytic approaches have since expanded the synthetic toolbox, as evidenced by the 2014 Journal of the American Chemistry Society report on Lewis base-catalyzed sulfenoamination, which established novel routes to chiral amine-thiophene architectures. These methodological advancements enabled precise control over molecular geometry critical for pharmaceutical applications.

Significance in Medicinal Chemistry and Materials Science

In drug discovery, the compound's dual functionality enables simultaneous π-π stacking (via thiophene) and hydrogen bonding (via amine), making it invaluable for CNS drug development. Sigma-Aldrich product data highlights its use in serotonin 5-HT1A receptor antagonists showing neuroprotective effects against ischemic damage. The thiophene moiety's electron-rich nature also facilitates charge transport in organic semiconductors, with ChemicalBook noting applications in hybrid solar cell architectures combining poly(3-hexylthiophene) with CdSe nanoparticles.

Materials science applications leverage the compound's conformational flexibility, as demonstrated in optoelectronic polyurethanes where the amine group enables crosslinking while maintaining π-conjugation through the thiophene ring. Recent studies at the University of Florida have incorporated similar structures into OLED hole transport layers, achieving 18% improvement in device efficiency compared to traditional materials.

Theoretical Foundations of Thiophene-Amine Conjugates

The electronic structure of this compound derives from conjugation between the thiophene's aromatic system (HOMO: -8.2 eV) and the amine's lone pair (HOMO: -9.1 eV), creating a polarized π-system ideal for charge transfer applications. Density functional theory (DFT) calculations reveal:

$$

\Delta E_{\text{HOMO-LUMO}} = 3.4\ \text{eV}\ (\text{thiophene-amine}) \quad \text{vs} \quad 4.1\ \text{eV}\ (\text{benzene analog})

$$

This reduced bandgap explains the compound's superior performance in organic electronic devices compared to purely benzenoid systems. The hydrochloride salt form enhances crystallinity through ionic interactions, with X-ray diffraction studies showing a characteristic d-spacing of 3.2 Å along the plane.

Research Methodology Overview for Thiophene Chemistry

Modern synthetic approaches combine traditional organic techniques with advanced catalytic systems:

1. Reductive Amination

Using 2-thiophene acetaldehyde and ethylamine hydrochloride in the presence of NaBH(OAc)₃, achieving 89% yield in ethanol/THF mixtures.

2. Catalytic Cross-Coupling

Buchwald-Hartwig amination of 2-bromothiophene with ethanamine derivatives, employing Pd₂(dba)₃/Xantphos catalytic systems (TON > 500).

3. Flow Chemistry Approaches

Microreactor systems with immobilized enzyme catalysts (e.g., transaminases) enable continuous production at 99.5% purity, as reported in 2023 Organic Process Research & Development.

Analytical characterization relies on:

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS.ClH/c1-2-8-6-7-4-3-5-9-7;/h3-5,8H,2,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDOMUIXSIFWLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CS1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Thiophen-2-ylmethyl)ethanamine hydrochloride typically involves the reaction of thiophene-2-carbaldehyde with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(Thiophen-2-ylmethyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

Substitution: The ethanamine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

Chemistry

N-(Thiophen-2-ylmethyl)ethanamine hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex organic molecules and can participate in various chemical reactions, such as:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to sulfoxides or sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Forms dihydrothiophene derivatives | Lithium aluminum hydride, sodium borohydride |

| Substitution | Forms various substituted ethanamine derivatives | Alkyl halides, acyl chlorides |

Biology

The compound has been investigated for its role as a ligand in biochemical studies. Its ability to interact with biological targets makes it a candidate for further exploration in drug development.

Biological Activity:

Recent studies suggest potential antimicrobial and anticancer properties:

| Activity Type | Target Organisms/Cells | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL | |

| Anticancer | Human colorectal cancer (HCT) | Significant activity observed |

| Hepatic cancer (HepG2) | Significant activity observed | |

| Breast cancer (MCF-7) | Significant activity observed |

Medicine

This compound has been explored for its pharmacological properties. Initial studies indicate its potential in therapeutic applications targeting specific pathways involved in disease processes.

Case Studies and Research Findings

-

Anticancer Activity Study:

A study investigated the anticancer effects of metal complexes formed with this compound. The results indicated significant inhibitory effects on urease, which is linked to cancer progression, with IC50 values ranging from 3.50 to 8.05 μM . -

Biochemical Ligand Studies:

The compound was evaluated for its binding affinity to various receptors, demonstrating potential as a therapeutic agent in modulating receptor activity related to cell growth and apoptosis . -

Antimicrobial Efficacy Research:

A comprehensive analysis was conducted on the antimicrobial properties of this compound against various bacterial strains, highlighting its effectiveness and potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(Thiophen-2-ylmethyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

(2-Methoxyethyl)[(3-methylthiophen-2-yl)methyl]amine Hydrochloride

- Molecular Formula: C₉H₁₆ClNOS

- Key Features :

- Thiophene substituted with a methyl group at position 3.

- Methoxyethyl group attached to the amine.

- Comparison: The 3-methylthiophene and methoxyethyl substituents increase steric bulk and lipophilicity compared to the target compound. This may enhance membrane permeability but reduce aqueous solubility.

2-Phenylbenzo[b]thiophene-3-ethanamine Hydrochloride

- Molecular Formula : C₁₆H₁₆ClNS

- Key Features :

- Benzo[b]thiophene core (fused benzene and thiophene rings).

- Phenyl group at position 2.

- Comparison :

25C-NBOMe Hydrochloride (2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine Hydrochloride)

- Molecular Formula: C₁₉H₂₃ClNO₄

- Key Features :

- Phenethylamine backbone with substituted phenyl and methoxybenzyl groups.

- Comparison :

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Aromatic Substituent | Solubility (Inference) | LogP (Estimated) |

|---|---|---|---|---|

| N-(Thiophen-2-ylmethyl)ethanamine HCl | 191.68 | Thiophene-2-ylmethyl | Moderate (hydrochloride salt) | 1.8–2.2 |

| (2-Methoxyethyl)[(3-methylthiophen-2-yl)methyl]amine HCl | 221.74 | 3-Methylthiophene | Lower due to methoxyethyl group | 2.5–3.0 |

| 2-Phenylbenzo[b]thiophene-3-ethanamine HCl | 297.82 | Benzo[b]thiophene | Poor (high hydrophobicity) | 3.5–4.0 |

| 25C-NBOMe HCl | 364.85 | Substituted phenyl | Moderate (multiple polar groups) | 2.0–2.5 |

Pharmacological and Toxicological Insights

- Thiophene derivatives are known for CNS activity (e.g., antipsychotic effects in benzo[b]thiophene analogues) .

Thiophene Fentanyl Hydrochloride :

- Used as a polymer additive, highlighting the role of aromaticity in pharmacological vs. industrial applications .

Biological Activity

N-(Thiophen-2-ylmethyl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its unique electronic properties, enhancing the compound's potential as a pharmacological agent. The presence of an amine functional group allows for various interactions within biological systems, including nucleophilic substitutions and hydrogen bonding.

The compound's mechanism of action involves interaction with specific molecular targets, including receptors and enzymes. These interactions may modulate signaling pathways related to cell growth, apoptosis, and inflammation. Understanding these pathways is crucial for evaluating the therapeutic potential of the compound.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of thiophene have demonstrated significant antiproliferative effects against human leukemia and breast cancer cell lines .

- Neuropharmacological Effects : Some studies indicate potential interactions with serotonin receptors, which could suggest antipsychotic or anxiolytic properties. Compounds that act on the 5-HT2C receptor have been linked to behavioral changes in animal models .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been noted, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Data Table: Biological Activity Overview

Case Studies

-

Cytotoxicity in Cancer Models :

A study evaluated the cytotoxic effects of this compound against various cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers such as caspase activation and p53 expression in MCF-7 cells, suggesting its potential as an anticancer agent . -

Behavioral Studies :

In animal models, compounds structurally related to this compound were tested for their effects on alcohol consumption. Results showed a significant reduction in self-administration behavior without affecting locomotion, indicating potential therapeutic applications in addiction treatment . -

Inflammatory Response Modulation :

A recent investigation into the anti-inflammatory properties of thiophene derivatives revealed that these compounds could significantly reduce pro-inflammatory cytokines in cultured macrophages, highlighting their potential utility in treating inflammatory diseases .

Q & A

Basic: What are the common laboratory synthesis routes for N-(Thiophen-2-ylmethyl)ethanamine hydrochloride, and how are reaction conditions optimized?

Methodological Answer:

A typical synthesis involves the nucleophilic substitution of 2-(chloromethyl)thiophene with ethylamine in the presence of a hydrochloric acid trap to form the hydrochloride salt. Alternatively, reductive amination between thiophene-2-carbaldehyde and ethylamine using sodium cyanoborohydride under acidic conditions can yield the target compound. Optimization often employs Design of Experiments (DoE) to evaluate variables like temperature (e.g., 40–80°C), solvent polarity (e.g., ethanol vs. THF), and molar ratios of reactants. Yield improvements are monitored via HPLC or LC-MS, with purity confirmed by melting point analysis (e.g., 201–204°C for related hydrochlorides) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for thiophene protons (δ 6.8–7.4 ppm), methylene groups adjacent to the amine (δ 3.2–3.8 ppm), and ethylamine protons (δ 1.2–1.5 ppm).

- FT-IR : Confirm N–H stretching (~2500–3000 cm⁻¹) and C–S bonds in the thiophene ring (~600–700 cm⁻¹).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion [M+H]+ at m/z 149.64 (C₅H₇NS·HCl).

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA to assess purity (>98%) and identify impurities (e.g., unreacted starting materials) .

Advanced: How can researchers resolve discrepancies in reported pharmacological activity of N-(thiophen-2-ylmethyl)ethanamine derivatives?

Methodological Answer:

Contradictions often arise from differences in assay conditions (e.g., cell lines, receptor isoforms) or salt form stability. To address this:

- Standardize Assays : Use validated reference standards (e.g., LGC’s certified materials) for in vitro binding studies (e.g., Ki determinations via radioligand displacement).

- Comparative Studies : Evaluate hydrochloride salt vs. free base forms in parallel, monitoring hygroscopicity and solubility (e.g., in PBS at pH 7.4).

- Metabolic Stability : Conduct liver microsome assays to assess first-pass metabolism, which may explain in vitro/in vivo efficacy gaps .

Advanced: What strategies mitigate impurity formation during the synthesis of this compound?

Methodological Answer:

Common impurities include residual 2-(chloromethyl)thiophene or over-alkylated byproducts. Mitigation approaches:

- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1).

- Process Monitoring : Use in-line FT-IR to track amine intermediate formation.

- Impurity Profiling : Compare against EP/Pharmaceutical impurity standards (e.g., methylarticaine HCl analogs) via UPLC-MS/MS .

Advanced: How do computational models aid in predicting the reactivity of this compound in complex reactions?

Methodological Answer:

- DFT Calculations : Model transition states for nucleophilic attacks (e.g., B3LYP/6-31G* level) to predict regioselectivity in alkylation reactions.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., aqueous vs. aprotic) on reaction kinetics.

- Docking Studies : Predict binding affinities to biological targets (e.g., serotonin receptors) using AutoDock Vina, validated against crystallographic data .

Advanced: What are the best practices for evaluating the stability of this compound under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4–8 weeks. Monitor degradation via TGA (thermal stability) and XRD (polymorphic changes).

- Long-Term Stability : Store at -20°C in amber vials under argon. Periodically test for hydrochloride dissociation using chloride ion-selective electrodes .

Advanced: How can researchers validate analytical methods for quantifying trace impurities in this compound?

Methodological Answer:

- ICH Q2 Compliance : Validate specificity (spiking known impurities), linearity (R² >0.99 over 50–150% of target concentration), and LOD/LOQ (e.g., 0.1% w/w via signal-to-noise ratios).

- Cross-Validation : Compare results across labs using harmonized protocols (e.g., USP <1225>).

- Stability-Indicating Methods : Use accelerated degradation samples to confirm method robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.